2-{bicyclo[4.2.0]octa-1,3,5-trien-3-yl}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{bicyclo[4.2.0]octa-1,3,5-trien-3-yl}acetic acid is an organic compound with the molecular formula C10H10O2. This compound is characterized by a bicyclic structure that includes a benzene ring fused to a cyclobutane ring, making it a unique and interesting molecule for various chemical studies and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{bicyclo[4.2.0]octa-1,3,5-trien-3-yl}acetic acid typically involves the following steps:
Starting Material: The synthesis begins with benzocyclobutene, a compound that serves as the core structure for the target molecule.
Grignard Reaction: Benzocyclobutene undergoes a Grignard reaction with (2-bromo-vinyl)-benzene to form an intermediate product.
Hydrolysis: The intermediate product is then hydrolyzed to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-{bicyclo[4.2.0]octa-1,3,5-trien-3-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Wissenschaftliche Forschungsanwendungen
2-{bicyclo[4.2.0]octa-1,3,5-trien-3-yl}acetic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-{bicyclo[4.2.0]octa-1,3,5-trien-3-yl}acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity . This interaction can lead to various biological effects, depending on the target and the context of the interaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5-triene: This compound shares the bicyclic structure but lacks the acetic acid functional group.
Benzocyclobutene: A precursor in the synthesis of 2-{bicyclo[4.2.0]octa-1,3,5-trien-3-yl}acetic acid, it has a similar core structure but different functional groups.
Bicyclo[4.2.0]octa-1,3,5-trien-7-one: Another related compound with a ketone functional group instead of an acetic acid group.
Uniqueness
This compound is unique due to its combination of a bicyclic structure with an acetic acid functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
1822763-68-7 |
---|---|
Molekularformel |
C10H10O2 |
Molekulargewicht |
162.18 g/mol |
IUPAC-Name |
2-(3-bicyclo[4.2.0]octa-1(6),2,4-trienyl)acetic acid |
InChI |
InChI=1S/C10H10O2/c11-10(12)6-7-1-2-8-3-4-9(8)5-7/h1-2,5H,3-4,6H2,(H,11,12) |
InChI-Schlüssel |
SWLZWPFPDWNUMQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C1C=CC(=C2)CC(=O)O |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.